5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound with potential therapeutic applications. This compound features a piperidine ring and a pyrrolidine sulfonyl group, which contribute to its biological activity. It is classified as a sulfonamide derivative, which is known for various pharmacological properties, including antibacterial and antitumor activities.
This compound falls under the category of heterocyclic compounds, specifically oxazoles. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. The presence of the oxazole ring imparts unique chemical properties that make it a subject of interest in drug development.
The synthesis of 5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the reaction of piperidine derivatives with suitable electrophiles to form the desired oxazole structure.
Technical Details:
The molecular formula for 5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is . The structure consists of:
The molecular weight is approximately 400.5 g/mol, and its structural representation can be derived using SMILES notation: N#Cc1nc(oc1N1CCc2c(C1)cccc2)c1ccc(cc1)S(=O)(=O)N1CCCCC1
.
5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can participate in various chemical reactions due to its functional groups:
Technical Details: Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving optimal yields.
The mechanism of action for 5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is primarily related to its interaction with biological targets. As a sulfonamide derivative:
Properties such as melting point, boiling point, and density are often determined experimentally but may not be readily available in literature for all novel compounds.
5-(Piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several potential applications:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3